

# Preparing JHU395 Stock Solution in DMSO: Application Notes and Protocols

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## Compound of Interest

Compound Name: JHU395

Cat. No.: B10821040

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## Abstract

**JHU395** is a novel, orally bioavailable prodrug of the glutamine antagonist 6-diazo-5-oxo-L-norleucine (DON).[1][2] As a lipophilic compound, **JHU395** is designed to be stable in plasma, allowing for enhanced tissue penetration before being converted to its active form, DON, within the target cells.[3][4] DON is a broad-spectrum, irreversible inhibitor of glutamine-utilizing enzymes, playing a critical role in disrupting various biosynthetic processes that are often upregulated in cancer cells, such as de novo purine synthesis.[4][5] This document provides detailed protocols for the preparation of **JHU395** stock solutions in dimethyl sulfoxide (DMSO), along with application notes and methodologies for key in vitro and in vivo experiments.

## Chemical and Physical Properties

A comprehensive summary of the key chemical and physical properties of **JHU395** is presented in Table 1. This information is crucial for accurate stock solution preparation and experimental design.

| Property          | Value   | Reference |
|-------------------|---|-----------|
| Molecular Formula | C <sub>22</sub> H <sub>29</sub> N <sub>3</sub> O <sub>7</sub> | [1][6]    |
| Molecular Weight  | 447.48 g/mol  | [1][2]    |
| CAS Number        | 2079938-92-2  | [2][6]    |
| Appearance        | Viscous Liquid  | [2]       |
| Color             | Colorless to light yellow                                     | [2]       |
| Purity            | Quality confirmed by NMR & HPLC                               | [1]       |

## Preparation of JHU395 Stock Solution in DMSO

The following protocol outlines the steps for preparing a high-concentration stock solution of **JHU395** in DMSO. It is imperative to use fresh, anhydrous DMSO as the compound's solubility can be significantly impacted by moisture.[1][2]

### Materials

- **JHU395** (viscous liquid)
- Anhydrous Dimethyl Sulfoxide (DMSO), sterile
- Sterile microcentrifuge tubes or vials
- Calibrated pipettes and sterile tips
- Vortex mixer
- Ultrasonic bath (optional)

### Protocol

- **Equilibrate JHU395:** Allow the vial of **JHU395** to come to room temperature before opening to prevent condensation of moisture.

- Determine Required Volumes: Calculate the required volume of DMSO to achieve the desired stock concentration. **JHU395** is soluble in DMSO at up to 100 mg/mL (223.47 mM). [1][2] For example, to prepare a 20 mM stock solution from 1 mg of **JHU395**:
  - $\text{Volume (L)} = \text{Mass (g)} / (\text{Concentration (mol/L)} * \text{Molecular Weight (g/mol)})$
  - $\text{Volume (}\mu\text{L)} = (0.001 \text{ g} / (0.020 \text{ mol/L} * 447.48 \text{ g/mol})) * 1,000,000 \mu\text{L/L} \approx 111.7 \mu\text{L}$
- Dissolution: Carefully add the calculated volume of anhydrous DMSO to the vial containing **JHU395**.
- Mixing: Vortex the solution thoroughly until the **JHU395** is completely dissolved. If precipitation or phase separation is observed, gentle heating and/or sonication can be used to aid dissolution.[2]
- Aliquot and Store: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.[2]
- Storage: Store the aliquoted stock solutions as recommended in Table 2.

## Storage and Stability of Stock Solutions

Proper storage is critical to maintain the integrity and activity of the **JHU395** stock solution.

| Storage Temperature | Shelf Life | Reference |
|---------------------|------------|-----------|
| -80°C               | 1 year     | [1]       |
| -20°C               | 1 month    | [1][2]    |

Note: One source suggests storage at -80°C for 6 months and -20°C for 1 month.[2] It is advisable to follow the manufacturer's specific recommendations.

## Experimental Protocols

**JHU395** has been utilized in a variety of assays to investigate its anti-tumor activity. Below are detailed protocols for key experiments.

## Cell Viability Assay (Alamar Blue)

This assay measures the metabolic activity of cells as an indicator of cell viability.

- Cell Seeding: Plate 1,500-2,000 cells per well in a 96-well plate in standard media.[\[1\]](#)
- Incubation: Incubate the cells for 24 hours to allow for attachment.[\[1\]](#)
- Treatment: Exchange the media with fresh media containing various concentrations of **JHU395**. Prepare a vehicle control using the same final concentration of DMSO as in the highest **JHU395** treatment group.
- Incubation: Incubate the treated cells for 72 hours.[\[1\]](#)
- Alamar Blue Addition: Add Alamar Blue reagent to each well at a volume equal to 10% of the culture volume.
- Incubation: Incubate the plates for 4-8 hours, protected from light.
- Measurement: Measure the fluorescence at an excitation wavelength of 560 nm and an emission wavelength of 590 nm using a microplate reader.[\[1\]](#)
- Data Analysis: Calculate the percent growth inhibition relative to the vehicle-treated control cells.

## Parallel Artificial Membrane Permeation Assay (PAMPA)

This assay assesses the passive permeability of **JHU395** across an artificial membrane, predicting its ability to cross cellular barriers.

- Prepare Solutions: Dilute the 20 mM **JHU395** DMSO stock solution in phosphate-buffered saline (PBS), pH 7.0, to a final concentration of 20  $\mu$ M.[\[3\]](#)[\[7\]](#) Prepare a positive control (e.g., verapamil) and a negative control (e.g., DON).[\[3\]](#)[\[7\]](#)
- Donor Plate: Add 300  $\mu$ L of the **JHU395**, positive control, and negative control solutions to the donor plate wells of a pre-coated PAMPA plate system.[\[3\]](#)[\[7\]](#)
- Acceptor Plate: Add 200  $\mu$ L of PBS (pH 7.0) to each well of the acceptor plate.[\[3\]](#)[\[7\]](#)

- Assemble and Incubate: Carefully place the acceptor filter plate onto the donor plate and incubate at room temperature for 5 hours.[3][7]
- Sample Collection: After incubation, collect samples from both the donor and acceptor plates.
- Quantification: Analyze the concentration of **JHU395** in the donor and acceptor samples by Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[3]

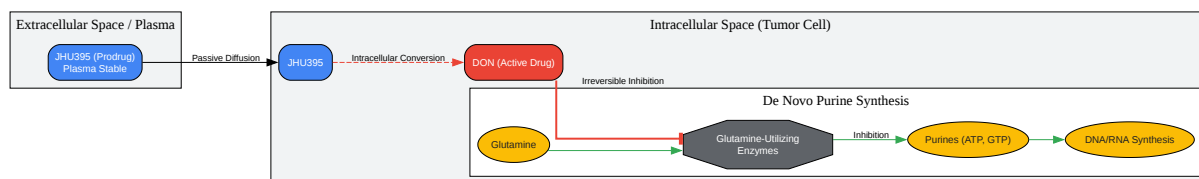
## In Vivo Administration to Murine Models

**JHU395** can be administered to mice via oral gavage or intraperitoneal injection to study its in vivo efficacy and pharmacokinetics.

- Oral Gavage Formulation:
  - Prepare a vehicle solution of PBS with 1% Tween-80 and 2.5% ethanol.[3]
  - Dilute the **JHU395** stock solution in the vehicle to the desired final concentration (e.g., 1.2 mg/kg or 0.5 mg/kg).[3]
  - Administer the solution to mice via oral gavage.
- Intraperitoneal (IP) Injection Formulation:
  - **JHU395** can be prepared in 100% sterile DMSO for IP injection.
  - Administer the desired dose (e.g., 15 mg/kg) in a 100 µL bolus.

## Mechanism of Action and Signaling Pathway

**JHU395** acts as a prodrug, delivering the active glutamine antagonist, DON, to tumor tissues. [1] DON inhibits multiple glutamine-dependent enzymes, with a pronounced effect on de novo purine synthesis, a pathway often hyperactivated in cancer cells to support rapid proliferation. [5]

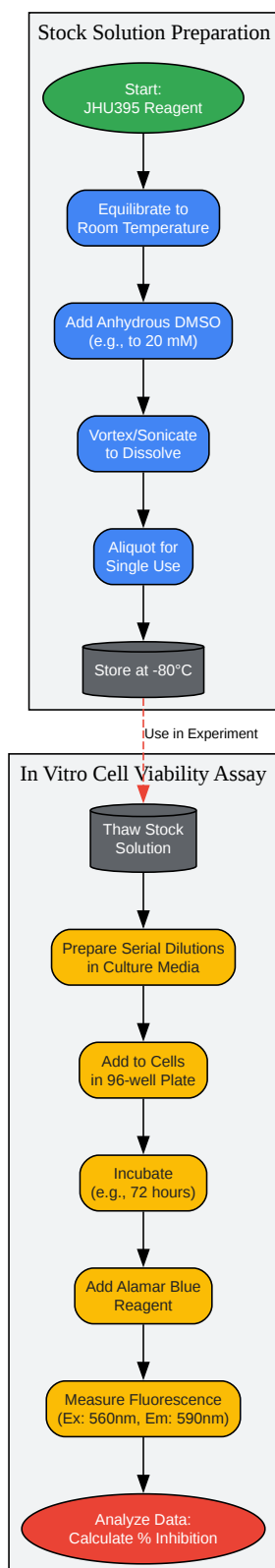


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Caption: Mechanism of **JHU395** action.

## Experimental Workflow Visualization

The following diagram illustrates the key steps in preparing a **JHU395** stock solution and its subsequent use in a typical in vitro cell-based assay.



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Caption: Workflow for **JHU395** stock preparation and use.

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